3',4',7-Trihydroxyisoflavone 3',4',7-Trihydroxyisoflavone 3',4',7-trihydroxyisoflavone is a 7-hydroxyisoflavone that is daidzein substituted by a hydroxy group at position 3'. It has a role as a metabolite, an antineoplastic agent and an EC 1.3.1.22 [3-oxo-5alpha-steroid 4-dehydrogenase (NADP(+))] inhibitor. It derives from a daidzein.
3'-Hydroxydaidzein belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. Thus, 3'-hydroxydaidzein is considered to be a flavonoid lipid molecule. 3'-Hydroxydaidzein is considered to be a practically insoluble (in water) and relatively neutral molecule. 3'-Hydroxydaidzein has been primarily detected in urine. Within the cell, 3'-hydroxydaidzein is primarily located in the membrane (predicted from logP). 3'-Hydroxydaidzein can be biosynthesized from daidzein.
Brand Name: Vulcanchem
CAS No.: 485-63-2
VCID: VC0192588
InChI: InChI=1S/C15H10O5/c16-9-2-3-10-14(6-9)20-7-11(15(10)19)8-1-4-12(17)13(18)5-8/h1-7,16-18H
SMILES: C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3)O)O)O
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol

3',4',7-Trihydroxyisoflavone

CAS No.: 485-63-2

Natural Products

VCID: VC0192588

Molecular Formula: C15H10O5

Molecular Weight: 270.24 g/mol

3',4',7-Trihydroxyisoflavone - 485-63-2

CAS No. 485-63-2
Product Name 3',4',7-Trihydroxyisoflavone
Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
IUPAC Name 3-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one
Standard InChI InChI=1S/C15H10O5/c16-9-2-3-10-14(6-9)20-7-11(15(10)19)8-1-4-12(17)13(18)5-8/h1-7,16-18H
Standard InChIKey DDKGKOOLFLYZDL-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3)O)O)O
Canonical SMILES C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3)O)O)O
Description 3',4',7-trihydroxyisoflavone is a 7-hydroxyisoflavone that is daidzein substituted by a hydroxy group at position 3'. It has a role as a metabolite, an antineoplastic agent and an EC 1.3.1.22 [3-oxo-5alpha-steroid 4-dehydrogenase (NADP(+))] inhibitor. It derives from a daidzein.
3'-Hydroxydaidzein belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. Thus, 3'-hydroxydaidzein is considered to be a flavonoid lipid molecule. 3'-Hydroxydaidzein is considered to be a practically insoluble (in water) and relatively neutral molecule. 3'-Hydroxydaidzein has been primarily detected in urine. Within the cell, 3'-hydroxydaidzein is primarily located in the membrane (predicted from logP). 3'-Hydroxydaidzein can be biosynthesized from daidzein.
Synonyms 3-(3,4-Dihydroxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one; 3'-Hydroxydaidzein
Reference Biosci. Biotechnol. Biochem., 57(1)
107 (1993)
PubChem Compound 5284648
Last Modified Nov 11 2021
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